molecular formula C16H13FN2O4S B2781007 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide CAS No. 899955-14-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide

Cat. No.: B2781007
CAS No.: 899955-14-7
M. Wt: 348.35
InChI Key: XRMHQGMHFCWCIP-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]isothiazol-2(3H)-yl moiety, a fluorophenyl group, and a propanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]isothiazol-2(3H)-yl core This core can be synthesized through the reaction of appropriate starting materials under controlled conditions, such as the use of oxidizing agents to introduce the dioxido and oxo functionalities

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functionalities.

    Reduction: Reduction reactions can be used to modify the oxo and dioxido groups, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or advanced materials.

    Biology: Its reactivity and functional groups may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: In industrial applications, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide exerts its effects depends on its interactions with molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide lies in its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of the fluorophenyl group, in particular, can enhance its stability and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMHQGMHFCWCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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